

8-Chloro-dioxolo[4,5-g]quinazoline molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

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An In-Depth Technical Guide to the Molecular Structure and Significance of 8-Chloro-dioxolo[4,5-g]quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.^{[1][2]} This guide provides a detailed examination of a specific derivative, 8-Chloro-dioxolo[4,5-g]quinazoline. We will dissect its molecular architecture, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential significance in drug discovery. This document serves as a technical resource, synthesizing foundational chemical principles with insights relevant to modern pharmaceutical research and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in drug discovery.^{[2][3]} Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.^{[3][4][5]} The structural rigidity of the quinazoline core, combined with the numerous

sites available for substitution, allows for the fine-tuning of steric and electronic properties to achieve specific interactions with biological targets.^[6] Molecules incorporating this scaffold have been successfully developed into approved drugs, most notably as kinase inhibitors in oncology.^[6]^[7]

The subject of this guide, 8-Chloro-dioxolo[4,5-g]quinazoline, integrates three key structural motifs: the quinazoline core, a chloro-substituent, and a methylenedioxy (dioxolo) ring. Each of these features is expected to modulate the molecule's physicochemical properties and biological profile, making it a compound of significant interest for further investigation.

Molecular Structure and Physicochemical Properties

The core of 8-Chloro-dioxolo[4,5-g]quinazoline is the tricyclic^[8]^[9]dioxolo[4,5-g]quinazoline ring system. A chlorine atom is substituted at the C8 position of the quinazoline ring.

Structural Identification

Property	Value	Source
CAS Number	72700-23-3	^[10]
Molecular Formula	C ₉ H ₅ ClN ₂ O ₂	^[10]
Molecular Weight	208.60 g/mol	^[10]
Canonical SMILES	<chem>C1C=C2C=C3C(OCO3)=CC2=NC=N1</chem>	^[10]
InChI Key	FMBGYAMLOKMHFK-UHFFFAOYSA-N	^[8]

Core Structural Features

Caption: Chemical structure of 8-Chloro-dioxolo[4,5-g]quinazoline.

- **Planarity and Aromaticity:** The fused tricyclic system is largely planar, which is a common feature in molecules that intercalate with DNA or bind to flat enzymatic active sites.

- **Dioxolo Ring:** The[8][9]dioxolo (or methylenedioxy) group is a key feature. It is relatively electron-donating and metabolically stable. In drug design, it can act as a bioisostere for a dimethoxy-substituted phenyl ring, but with a more rigid conformation and altered metabolic profile.
- **Chloro Group:** The chlorine atom at the C8 position is an electron-withdrawing group. It increases the lipophilicity of the molecule and can potentially form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. Its position on the benzene ring influences the electronic distribution across the entire scaffold.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline is not readily available, a plausible synthetic route can be designed based on well-established quinazoline synthesis methodologies.[6][11] A common and effective method is the cyclization of an appropriately substituted anthranilic acid derivative with a source of the C2 carbon, such as formamide or orthoformates.

The proposed pathway begins with 6-amino-2-chlorobenzo[d][8][9]dioxole-5-carbonitrile.

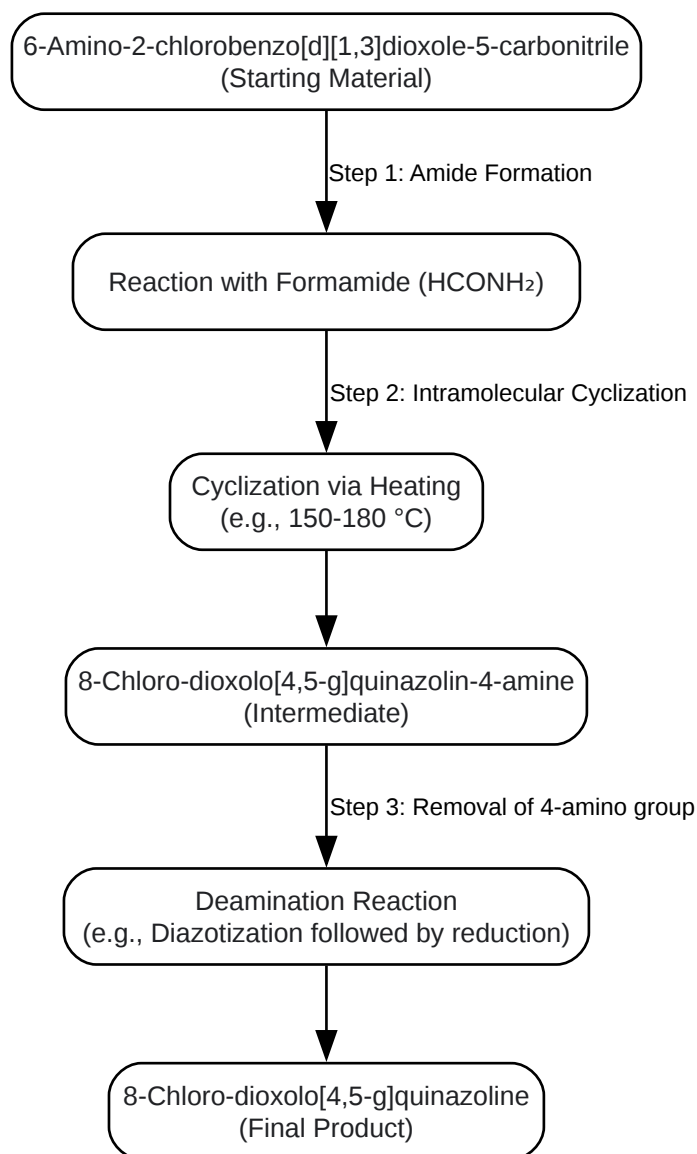


Fig. 2: Proposed Synthetic Workflow

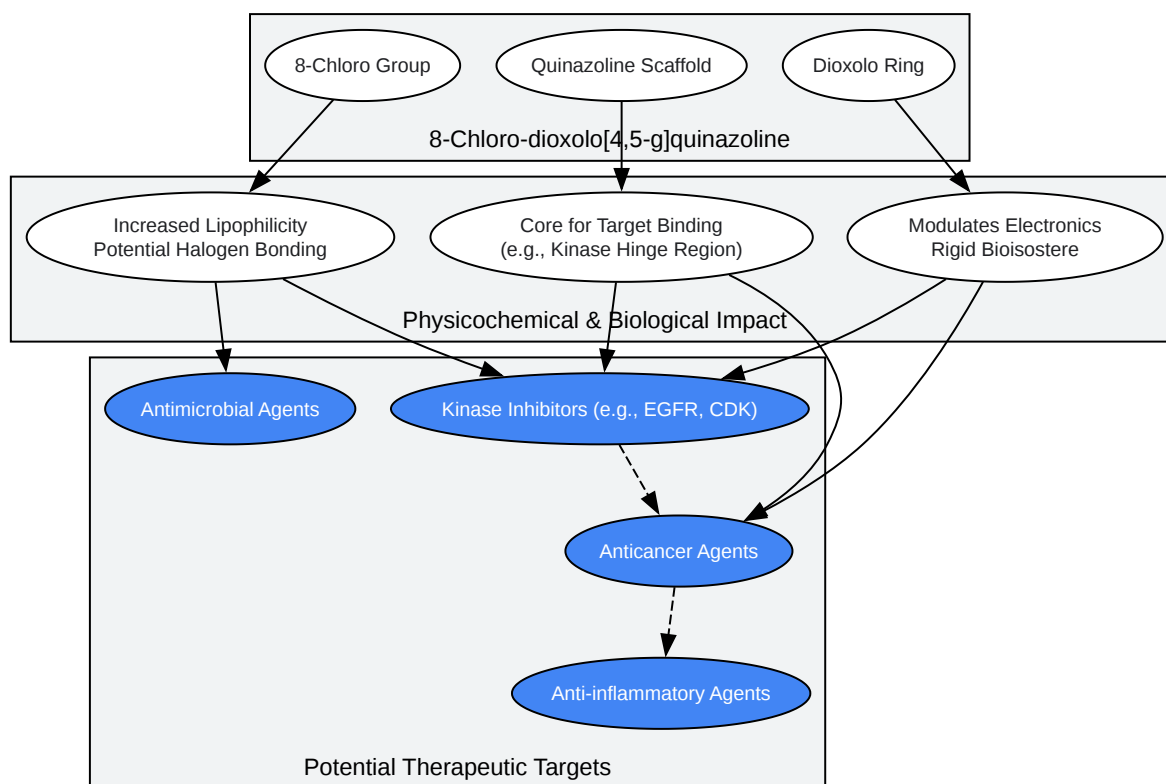


Fig. 3: Structure-Activity Relationship Insights

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- To cite this document: BenchChem. [8-Chloro-dioxolo[4,5-g]quinazoline molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602171#8-chloro-dioxolo-4-5-g-quinazoline-molecular-structure]

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